(4R)-4-Methyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one
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Overview
Description
(4R)-4-Methyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative This compound is notable for its unique structure, which includes a thiophene ring and an oxazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Methyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Heck reaction, where a halogenated thiophene derivative reacts with an alkene in the presence of a palladium catalyst.
Chiral Resolution: The chiral center at the 4-position can be resolved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to ensure consistent product quality.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Methyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino alcohols.
Substitution: Thiophene derivatives with various substituents.
Scientific Research Applications
(4R)-4-Methyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one has several applications in scientific research:
Organic Synthesis: Used as a chiral building block in the synthesis of complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Explored for its electronic properties in the development of organic semiconductors.
Mechanism of Action
The mechanism of action of (4R)-4-Methyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one depends on its application:
In Organic Synthesis: Acts as a chiral auxiliary, influencing the stereochemistry of the products.
In Medicinal Chemistry: Binds to specific molecular targets, modulating biological pathways. The exact targets and pathways depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
(4R)-4-Methyl-4-[2-(furan-2-yl)ethenyl]-1,3-oxazolidin-2-one: Similar structure but with a furan ring instead of a thiophene ring.
(4R)-4-Methyl-4-[2-(pyridin-2-yl)ethenyl]-1,3-oxazolidin-2-one: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
Thiophene Ring: The presence of the thiophene ring imparts unique electronic properties, making it distinct from its analogs with furan or pyridine rings.
Chirality: The chiral center at the 4-position adds to its uniqueness, influencing its reactivity and interactions in chiral environments.
Properties
CAS No. |
604791-91-5 |
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Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
(4R)-4-methyl-4-(2-thiophen-2-ylethenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO2S/c1-10(7-13-9(12)11-10)5-4-8-3-2-6-14-8/h2-6H,7H2,1H3,(H,11,12)/t10-/m1/s1 |
InChI Key |
PJIYSUUOJLWMJI-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@]1(COC(=O)N1)C=CC2=CC=CS2 |
Canonical SMILES |
CC1(COC(=O)N1)C=CC2=CC=CS2 |
Origin of Product |
United States |
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